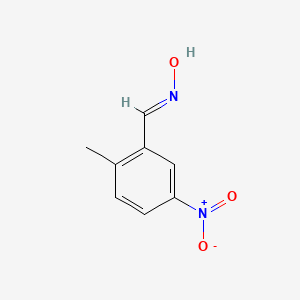
2-Methyl-5-nitro-benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-nitro-benzaldehyde oxime is an organic compound with the molecular formula C8H8N2O3 It is a derivative of benzaldehyde oxime, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-5-nitro-benzaldehyde oxime can be synthesized through the reaction of 2-methyl-5-nitro-benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature. The general reaction scheme is as follows:
[ \text{2-Methyl-5-nitro-benzaldehyde} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-nitro-benzaldehyde oxime undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The oxime group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Methyl-5-amino-benzaldehyde oxime.
Substitution: Various substituted oxime derivatives.
Oxidation: 2-Carboxy-5-nitro-benzaldehyde oxime.
Applications De Recherche Scientifique
2-Methyl-5-nitro-benzaldehyde oxime has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and resins.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 2-methyl-5-nitro-benzaldehyde oxime involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-nitro-benzaldehyde: Lacks the oxime group but shares the same substitution pattern on the benzene ring.
5-Nitro-benzaldehyde oxime: Lacks the methyl group but has the nitro and oxime groups.
2-Methyl-benzaldehyde oxime: Lacks the nitro group but has the methyl and oxime groups.
Uniqueness
2-Methyl-5-nitro-benzaldehyde oxime is unique due to the presence of both the nitro and oxime groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
173058-88-3 |
|---|---|
Formule moléculaire |
C8H8N2O3 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
N-[(2-methyl-5-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8N2O3/c1-6-2-3-8(10(12)13)4-7(6)5-9-11/h2-5,11H,1H3 |
Clé InChI |
NADSJAKWDBCXED-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C=NO |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])C=NO |
Synonymes |
2-METHYL-5-NITRO-BENZALDEHYDE OXIME |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















